N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline moiety, a morpholine ring, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by morpholine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitutions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s ability to interact with specific molecular targets could lead to the development of drugs for treating diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its applications could extend to the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The morpholine ring can enhance the compound’s solubility and bioavailability, while the dimethoxyphenyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-{[2-(piperidin-4-yl)quinolin-8-yl]oxy}acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2,4-dimethoxyphenyl)-2-{[2-(pyrrolidin-4-yl)quinolin-8-yl]oxy}acetamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide is unique due to the presence of the morpholine ring, which can significantly influence its pharmacokinetic properties, such as solubility and metabolic stability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-28-17-7-8-18(20(14-17)29-2)24-22(27)15-31-19-5-3-4-16-6-9-21(25-23(16)19)26-10-12-30-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWYDJSIKPXVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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